Acoramone

Description

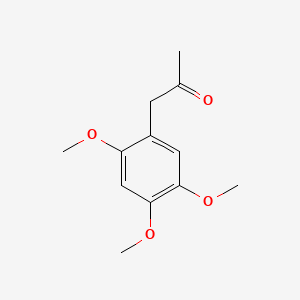

1-(2,4,5-Trimethoxyphenyl)propan-2-one has been reported in Acorus calamus and Piper cubeba with data available.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4,5-trimethoxyphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-8(13)5-9-6-11(15-3)12(16-4)7-10(9)14-2/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZHZTTUVYQMIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174044 | |

| Record name | 2-Propanone, 1-(2,4,5-trimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2020-90-8 | |

| Record name | Acoramone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2020-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acoramone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002020908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanone, 1-(2,4,5-trimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACORAMONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLB6EBD3DX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acoramone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032663 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Acorenone C: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Acorenone C, a spiro-sesquiterpenoid with noteworthy biological activities. The document details its primary natural source, quantitative data regarding its isolation, comprehensive experimental protocols for extraction and purification, and a plausible biosynthetic pathway. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Source of Acorenone C

Acorenone C has been identified and isolated from the endophytic fungus Pseudofusicoccum sp. J003 . This fungus was sourced from the fruit of the mangrove species Sonneratia apetala.[1][2][3] Endophytic fungi, which reside within the tissues of living plants, are increasingly recognized as prolific producers of novel, bioactive secondary metabolites. The discovery of Acorenone C in Pseudofusicoccum sp. J003 highlights the potential of mangrove-associated endophytes as a rich reservoir for chemical diversity and novel therapeutic agents.

Quantitative Data

The isolation of Acorenone C from the culture of Pseudofusicoccum sp. J003 yielded quantifiable amounts of the compound. The following table summarizes the quantitative data obtained from the initial isolation and purification process.

| Parameter | Value | Reference |

| Starting Material | 60.0 g of crude brown extract from the ethyl acetate layer of the culture media | [4] |

| Final Yield of Acorenone C | 2.0 mg | [4] |

| Yield Percentage | 0.0033% of the crude extract | N/A |

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the isolation and characterization of Acorenone C.

Fungal Culture and Fermentation

The fungal strain Pseudofusicoccum sp. J003 was isolated from the fruit of Sonneratia apetala. The strain was cultured on potato dextrose agar at 28°C for 5 days to obtain a viable inoculum.[1] For large-scale production of secondary metabolites, the fungus was then fermented on a solid rice medium.

Extraction and Isolation of Acorenone C

The following protocol details the extraction and purification of Acorenone C from the fermented culture of Pseudofusicoccum sp. J003:

-

Extraction : The fermented cultural media were extracted three times with methanol. The methanol was subsequently removed by evaporation under reduced pressure at 45°C. The remaining aqueous phase was then partitioned four times with ethyl acetate. The ethyl acetate layers were combined and concentrated under reduced pressure to yield a crude brown extract (60.0 g).[4]

-

Initial Column Chromatography : The crude extract was subjected to silica gel column chromatography, eluting with a gradient of petroleum ether/ethyl acetate (from 35:1 to 0:1) to yield seven primary fractions.

-

Fractionation : Further separation of the fractions was achieved using a combination of silica gel column chromatography (eluting with n-hexane/2-propanol) and Sephadex LH-20 column chromatography (eluting with a 1:1 mixture of CHCl₂–MeOH).

-

Final Purification : Acorenone C was purified from one of the subfractions by semi-preparative High-Performance Liquid Chromatography (HPLC). The specific conditions for the final purification step were a mobile phase of 70% MeOH/H₂O at a flow rate of 3.0 ml/min.[4]

Structure Elucidation

The chemical structure of Acorenone C was determined using a combination of spectroscopic techniques, including:

-

1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

-

Experimental Electronic Circular Dichroism (ECD) and ECD calculation

Representative Quantitative Analysis Protocol (Adapted from Sesquiterpene Analysis)

While a specific validated quantitative analysis method for Acorenone C is not available in the cited literature, the following protocol, adapted from established methods for other sesquiterpenoids, can be used for its quantification in fungal extracts.

-

Sample Preparation : A known weight of the crude extract is dissolved in methanol to a specific concentration. The solution is then filtered through a 0.45 µm syringe filter prior to HPLC analysis.

-

Standard Preparation : A stock solution of purified Acorenone C is prepared in methanol. A series of standard solutions of varying concentrations are prepared by diluting the stock solution to create a calibration curve.

-

HPLC Conditions :

-

Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase : A gradient of methanol and water.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detector at a wavelength determined by the UV maximum of Acorenone C.

-

Injection Volume : 20 µL.

-

-

Quantification : The concentration of Acorenone C in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.

Biosynthesis of Acorenone C

The biosynthesis of acorane sesquiterpenes, including Acorenone C, is proposed to proceed from farnesyl diphosphate (FPP), a common precursor in the terpenoid pathway. The following diagram illustrates a plausible biosynthetic route.

Experimental Workflow

The following diagram outlines the general workflow for the isolation and analysis of Acorenone C from its fungal source.

References

The Discovery and History of Acorenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acorenone and its isomers are naturally occurring spirocyclic sesquiterpenoids belonging to the acorane class. First identified in the mid-20th century, these compounds have garnered interest due to their unique chemical structures and diverse biological activities. This technical guide provides an in-depth overview of the discovery, history, and key experimental data related to acorenone and its prominent isomers, Acorenone B and Acorenone C. The information is presented to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Natural Occurrence

The parent compound, (-)-acorenone, was first reported as a constituent of the essential oil of Acorus calamus L. (sweet flag) and has also been found in Bothriochloa pertusa.[1] Over the years, several isomers and related acorane sesquiterpenoids have been isolated from various natural sources, expanding the chemical diversity of this family.

A significant member of this family, Acorenone B, was identified as a major component of the essential oil from the aerial parts of the Ecuadorian plant Niphogeton dissecta (Benth.) J.F. Macbr.[2][3][4] More recently, a new isomer, Acorenone C, was discovered from a mangrove-associated fungus, Pseudofusicoccum sp. J003, isolated from the mangrove species Sonneratia apetala.[5][6][7]

Table 1: Natural Sources of Acorenone and its Isomers

| Compound | Natural Source(s) | References |

| (-)-Acorenone | Acorus calamus, Bothriochloa pertusa | [1] |

| Acorenone B | Niphogeton dissecta | [2][3][4] |

| Acorenone C | Pseudofusicoccum sp. J003 (fungus) | [5][6][7] |

Physicochemical Properties

The physicochemical properties of acorenone and its isomers are crucial for their isolation, characterization, and potential pharmacological applications. While experimental data for the parent (-)-acorenone is limited in readily available literature, computed data and experimental findings for its isomers provide valuable insights.

Table 2: Physicochemical Data of Acorenone and its Isomers

| Property | (-)-Acorenone | Acorenone B | Acorenone C |

| Molecular Formula | C₁₅H₂₄O | C₁₅H₂₄O | C₁₅H₂₄O₂ |

| Molecular Weight | 220.35 g/mol (Computed)[1] | 220.35 g/mol | 236.35 g/mol |

| Appearance | - | Pale yellow oil[2] | Colorless oil[5] |

| Optical Rotation ([α]D) | - | -17.6 (c 11.4, CHCl₃)[2] | -34.6 (c 0.1, MeOH)[5][8] |

| UV (λmax) | - | - | 233 nm (in MeOH)[5][8] |

| IR (νmax, cm-1) | - | - | 3429 (OH), 1663 (C=O)[5][8] |

Total Synthesis

The unique spirocyclic structure of acorenone has made it an attractive target for total synthesis, which has been instrumental in confirming its structure and absolute configuration. The first total synthesis of (-)-acorenone was a significant achievement in natural product synthesis.[9] Subsequently, several synthetic routes to acorenone B have also been reported.

A key strategy in the synthesis of (-)-acorenone involves the stereoselective preparation of a spiroenone intermediate, which is then converted to the natural product.[10] These synthetic efforts have not only provided access to these molecules for biological studies but have also contributed to the development of new synthetic methodologies.

Experimental Protocols

Isolation of Acorenone B from Niphogeton dissecta

The essential oil from the aerial parts of Niphogeton dissecta is obtained by steam distillation. Acorenone B is then isolated from the essential oil using column chromatography.

Protocol:

-

The essential oil (5.0 g) is subjected to column chromatography on silica gel G60 (1 kg).[2]

-

The column is eluted under isocratic conditions with a mixture of hexane and ethyl acetate (90:10).[2]

-

Fractions are collected and analyzed by thin-layer chromatography (TLC).

-

Fractions containing pure Acorenone B are combined and concentrated to yield the final product as a pale yellow oil (1.48 g).[2]

Isolation of Acorenone C from Pseudofusicoccum sp. J003

Acorenone C is isolated from the culture broth of the mangrove-associated fungus Pseudofusicoccum sp. J003.

Protocol:

-

The fungal culture broth is extracted with methanol.[5]

-

The methanol extract is concentrated, and the remaining aqueous phase is partitioned with ethyl acetate.[5]

-

The ethyl acetate extract (60.0 g) is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate.[5]

-

Further purification of the fractions is achieved through repeated column chromatography on Sephadex LH-20 and semi-preparative HPLC to yield pure Acorenone C.[8]

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay

The inhibitory activity of acorenone isomers against AChE and BChE is a key biological property that has been investigated. The following protocol is a general representation of the Ellman's method used for this purpose.

Protocol:

-

The assay is typically performed in a 96-well microplate.

-

A reaction mixture is prepared containing a phosphate buffer (pH 8.0), the test compound (acorenone isomer) at various concentrations, and the respective enzyme (AChE or BChE).

-

The mixture is incubated for a specified period (e.g., 20 minutes) at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by the addition of a solution containing the substrate (e.g., acetylthiocholine iodide for AChE) and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB).

-

The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

-

The absorbance of the yellow product is measured spectrophotometrically at a specific wavelength (e.g., 405 nm or 412 nm) over time.

-

The rate of reaction is calculated, and the percentage of enzyme inhibition by the test compound is determined by comparing the reaction rate with that of a control (without the inhibitor).

-

The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is calculated from the dose-response curve.

Biological Activity

Acorenone and its isomers have shown a range of biological activities, with a particular focus on their potential as cholinesterase inhibitors for the management of neurodegenerative diseases like Alzheimer's disease.

Acorenone B has demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2] Acorenone C has been reported to exhibit mild inhibitory activity against AChE.[5]

Table 3: Cholinesterase Inhibitory Activity of Acorenone Isomers

| Compound | Enzyme | IC₅₀ / Inhibition Rate | Reference |

| Acorenone B | Acetylcholinesterase (AChE) | 40.8 µg/mL | [2] |

| Acorenone B | Butyrylcholinesterase (BChE) | 10.9 µg/mL | [2] |

| Acorenone C | Acetylcholinesterase (AChE) | 23.34% inhibition at 50 µM | [5] |

Visualizations

Biosynthetic Pathway of Acorane Sesquiterpenes

The biosynthesis of acorane sesquiterpenes is believed to proceed from farnesyl pyrophosphate (FPP) through a series of cyclization and rearrangement reactions. The acorenyl cation is a key intermediate in the formation of the characteristic spiro[4.5]decane skeleton.

Caption: Proposed biosynthetic pathway of acorane sesquiterpenes.

Experimental Workflow for Isolation and Characterization

The general workflow for the isolation and characterization of acorenone and its isomers from natural sources involves extraction, chromatographic separation, and spectroscopic analysis.

Caption: General workflow for isolating acorenone.

Signaling Pathway of Cholinesterase Inhibition

Acorenone B and C act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, acorenones increase the levels of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission.

Caption: Mechanism of cholinesterase inhibition by acorenone.

Conclusion

Acorenone and its related acorane sesquiterpenoids represent a fascinating class of natural products with a rich history and promising biological activities. From their initial discovery in traditional medicinal plants to the more recent identification of novel isomers from microbial sources, the study of acorenones continues to evolve. The detailed experimental protocols and compiled data in this guide are intended to support further research into the synthesis, biological evaluation, and potential therapeutic applications of these intriguing molecules. The development of a comprehensive understanding of their structure-activity relationships will be crucial for unlocking their full potential in drug discovery.

References

- 1. (-)-Acorenone | C15H24O | CID 12480741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Acorenone B: AChE and BChE Inhibitor as a Major Compound of the Essential Oil Distilled from the Ecuadorian Species Niphogeton dissecta (Benth.) J.F. Macbr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acorenone B: AChE and BChE Inhibitor as a Major Compound of the Essential Oil Distilled from the Ecuadorian Species Niphogeton dissecta (Benth.) J.F. Macbr - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Acorenone C: A New Spiro-Sesquiterpene from a Mangrove-Associated Fungus, Pseudofusicoccum sp. J003 [frontiersin.org]

- 6. Acorenone C: A New Spiro-Sesquiterpene from a Mangrove-Associated Fungus, Pseudofusicoccum sp. J003 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

- 8. Acorenone C: A New Spiro-Sesquiterpene from a Mangrove-Associated Fungus, Pseudofusicoccum sp. J003 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Stereoselective synthesis of (–)-acorenone and (–)-acorenone B; the absolute configuration of natural (–)-acorenone - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Stereoisomers and Enantiomers of Acorenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acorenone is a naturally occurring spirocyclic sesquiterpenoid ketone with a characteristic spiro[4.5]decane skeleton. The presence of multiple chiral centers in its structure gives rise to a number of stereoisomers, each with potentially unique chemical and biological properties. This technical guide provides a comprehensive overview of the stereoisomers and enantiomers of acorenone, with a focus on their stereochemistry, synthesis, separation, and biological activities. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Stereochemistry of Acorenone Isomers

Acorenone possesses three stereocenters, leading to the possibility of 2^3 = 8 stereoisomers (four pairs of enantiomers). The most commonly discussed isomers in the literature are acorenone and acorenone B, which are diastereomers. The stereochemical configurations of these and other known isomers are detailed below.

Key Acorenone Stereoisomers:

-

(-)-Acorenone: The naturally occurring enantiomer.

-

IUPAC Name: (1S,4S,5S)-1,8-dimethyl-4-propan-2-ylspiro[4.5]dec-7-en-9-one[1]

-

-

(+)-Acorenone: The enantiomer of natural acorenone.

-

IUPAC Name: (1R,4R,5R)-1,8-dimethyl-4-propan-2-ylspiro[4.5]dec-7-en-9-one

-

-

Acorenone B (also known as iso-Acorenone): A diastereomer of acorenone. The NIST WebBook lists iso-Acorenone as having the same structure as Acorenone B.[2][3]

-

IUPAC Name: (1S,4S,5R)-1,8-dimethyl-4-propan-2-ylspiro[4.5]dec-7-en-9-one[4]

-

-

Enantiomer of Acorenone B:

-

IUPAC Name: (1R,4R,5S)-1,8-dimethyl-4-propan-2-ylspiro[4.5]dec-7-en-9-one

-

-

Acorenone C: A more recently discovered stereoisomer.

-

IUPAC Name: (1S,4S,5R)-1-((S)-1-hydroxypropan-2-yl)-4,8-dimethylspiro[4.5]dec-8-en-7-one[3]

-

The relationship between the primary diastereomers, (-)-Acorenone and Acorenone B, is an inversion of configuration at the spiro center (C5).

Stereochemical Relationship Diagram

Caption: Stereochemical relationships between the four primary stereoisomers of acorenone.

Quantitative Data

The following table summarizes the key physical and biological data for the known acorenone stereoisomers.

| Stereoisomer | Molecular Formula | Molecular Weight ( g/mol ) | Biological Activity | IC50 / Inhibition |

| (-)-Acorenone | C15H24O | 220.35 | Not extensively reported | - |

| Acorenone B | C15H24O | 220.35 | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibitor | AChE: 40.8 µg/mL, BChE: 10.9 µg/mL[5] |

| Acorenone C | C15H24O2 | 236.35 | Mild Acetylcholinesterase (AChE) inhibitor | 23.34% ± 3.53 at 50 µM[3] |

Experimental Protocols

Stereoselective Synthesis of (-)-Acorenone and (-)-Acorenone B

A stereoselective synthesis starting from (+)-p-menth-1-ene has been reported.[6] The key intermediate, a spiroenone, is prepared in four steps. This intermediate can then be converted into either (-)-acorenone or (-)-acorenone B through two different reaction sequences.[6] A stereocontrolled synthesis of (±)-acorenone B has also been achieved based on a ring conversion reaction.[7]

Illustrative Synthetic Workflow:

Caption: Synthetic routes to (-)-acorenone and (-)-acorenone B from a common intermediate.

Chiral Separation of Acorenone Enantiomers

The separation of acorenone enantiomers can be achieved using chiral High-Performance Liquid Chromatography (HPLC).

General Protocol for Chiral HPLC Separation:

-

Column Selection: A chiral stationary phase (CSP) is crucial. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of enantiomers.[8][9]

-

Mobile Phase Selection: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve the best separation.

-

Detection: A UV detector is commonly used for the detection of acorenone, which has a chromophore.

-

Method Development: A screening approach is often employed, where different chiral columns and mobile phase compositions are tested to find the optimal conditions for baseline separation of the enantiomers.

Logical Flow for Chiral HPLC Method Development:

Caption: Workflow for developing a chiral HPLC method for acorenone enantiomer separation.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assays

The inhibitory activity of acorenone stereoisomers against AChE and BChE is typically determined using a modified Ellman's method.[2][10]

Protocol Outline for Cholinesterase Inhibition Assay:

-

Reagents:

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as the substrate.

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum).

-

Phosphate buffer (pH 8.0).

-

Test compounds (acorenone stereoisomers) dissolved in a suitable solvent (e.g., DMSO).

-

-

Procedure (96-well plate format):

-

Add buffer, DTNB, and the test compound solution to the wells.

-

Add the enzyme (AChE or BChE) and incubate.

-

Initiate the reaction by adding the substrate (ATCI or BTCI).

-

Measure the absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Biological Activity and Signaling Pathways

The primary reported biological activity of acorenone stereoisomers is the inhibition of cholinesterases.

-

Acorenone B has been shown to be an inhibitor of both AChE and BChE.[5]

-

Acorenone C exhibits mild inhibitory activity against AChE.[3]

Inhibition of AChE and BChE leads to an increase in the levels of the neurotransmitter acetylcholine in the synaptic cleft. This enhancement of cholinergic signaling is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[11]

Potential Signaling Pathway Involvement

By inhibiting AChE, acorenone stereoisomers can indirectly modulate downstream signaling pathways that are activated by acetylcholine. These include pathways mediated by both nicotinic and muscarinic acetylcholine receptors.

Caption: Proposed mechanism of action of acorenone stereoisomers via AChE inhibition.

Conclusion

The stereochemistry of acorenone plays a critical role in its biological activity. The diastereomers, acorenone and acorenone B, along with their enantiomers and other related stereoisomers like acorenone C, present a rich area for further investigation. The development of stereoselective synthetic routes and efficient chiral separation methods is essential for the individual evaluation of these isomers. The observed inhibition of acetylcholinesterase and butyrylcholinesterase by certain acorenone stereoisomers suggests their potential as lead compounds in the development of new therapeutics for neurodegenerative diseases. Further comparative studies on the biological activities of all purified stereoisomers are warranted to fully elucidate their structure-activity relationships and therapeutic potential.

References

- 1. (-)-Acorenone | C15H24O | CID 12480741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 3. Acorenone B [webbook.nist.gov]

- 4. Acorenone B | C15H24O | CID 21674978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetylcholinesterase - Wikipedia [en.wikipedia.org]

- 7. Stereocontrolled synthesis of (±)-acorenone B based on new ring conversion - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. csfarmacie.cz [csfarmacie.cz]

- 9. scas.co.jp [scas.co.jp]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Frontier of Spirosesquiterpenes: A Technical Guide to Their Mechanisms and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirosesquiterpenes represent a fascinating and structurally complex class of C15 isoprenoids, characterized by a unique spirocyclic carbon skeleton. Predominantly isolated from terrestrial plants, fungi, and marine organisms, these natural products have garnered significant attention within the scientific community for their diverse and potent biological activities. Their intricate three-dimensional architecture provides a unique scaffold for interacting with various biological targets, making them promising candidates for drug discovery and development. This technical guide provides an in-depth exploration of the core biological activities of spirosesquiterpenes, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. It includes a summary of quantitative data, detailed experimental protocols for assessing these activities, and visualizations of key signaling pathways and workflows to facilitate a deeper understanding for researchers in the field.

Anticancer and Cytotoxic Activity

A significant body of research has highlighted the potential of spirosesquiterpenes as anticancer agents. These compounds exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of critical signaling pathways involved in cancer progression.

Quantitative Cytotoxicity Data

The cytotoxic potential of spirosesquiterpenes is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The data below summarizes the reported cytotoxic activities of representative spirosesquiterpenes against various human cancer cell lines.

| Compound | Spiro Skeleton | Source Organism | Cancer Cell Line | IC50 Value | Citation |

| (-)-Hinesol | Hinesane | Atractylodes lancea | A549 (Non-small cell lung) | Dose-dependent | [1] |

| NCI-H1299 (Non-small cell lung) | Dose-dependent | [1] | |||

| HL-60 (Leukemia) | Growth inhibition | [2][3][4] | |||

| Acorenone C | Acorenone | Pseudofusicoccum sp. J003 | HL-60 (Leukemia) | 98.68% inhibition (rate) | [5][6][7][8][9] |

| SW480 (Colon adenocarcinoma) | 60.40% inhibition (rate) | [5][6][7][8][9] | |||

| Artemin | Eudesmanolide | Artemisia aucheri | DU-145 (Prostate) | 82.2 ± 5.6 µM | [10][11] |

| LNCaP (Prostate) | 89.1 ± 6.3 µM | [10][11] | |||

| MCF-7 (Breast) | 111.5 ± 6.7 µM | [10][11] |

Mechanisms of Action & Signaling Pathways

Spirosesquiterpenes often trigger cancer cell death by interfering with fundamental cellular processes. Studies on (-)-hinesol, for example, have revealed its ability to induce apoptosis and cause cell cycle arrest at the G0/G1 phase.[1] This is achieved by modulating key signaling cascades.

-

MEK/ERK Pathway: (-)-Hinesol has been shown to downregulate the MEK/ERK signaling pathway, which is crucial for cell proliferation and survival in many cancers.[1]

-

NF-κB Pathway: This pathway is a pivotal mediator of inflammatory responses and cell survival. (-)-Hinesol can suppress the NF-κB pathway, contributing to its pro-apoptotic effects.[1]

-

JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway is a stress-activated protein kinase pathway that can mediate apoptosis. Hinesol has been found to induce the activation of JNK, leading to apoptosis in human leukemia HL-60 cells.[2][4]

Below is a diagram illustrating the convergence of these pathways in mediating the anticancer effects of spirosesquiterpenes like (-)-hinesol.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[12][13][14] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[3][15]

Materials:

-

Human cancer cell line (e.g., A549, HL-60)

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Test spirosesquiterpene compound, dissolved in DMSO

-

96-well flat-bottom microplates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the spirosesquiterpene compound in culture medium. After incubation, remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

-

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[3]

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of numerous diseases. Spirosesquiterpenes have demonstrated notable anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

Quantitative Anti-inflammatory Data

The anti-inflammatory effects are often measured by the ability of a compound to inhibit the production of inflammatory molecules like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

| Compound | Spiro Skeleton | Cell Line | Assay | Result | Citation |

| Acorenone C | Acorenone | RAW 264.7 | NO Production | Mild Inhibition | [5][6] |

| Aquisinenin G | Agarofuran | RAW 264.7 | NO Production | IC50: 22.31 ± 0.42 µM | [16] |

Mechanisms of Action & Signaling Pathways

The anti-inflammatory action of sesquiterpenoids is frequently linked to the inhibition of the NF-κB signaling pathway.[17] NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory genes like iNOS (inducible nitric oxide synthase) and various cytokines.[18]

Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Spirosesquiterpenes can intervene in this process, often by inhibiting the activation of the IKK complex, thereby preventing NF-κB activation.[19][20]

References

- 1. mdpi.com [mdpi.com]

- 2. Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hinesol, a compound isolated from the essential oils of Atractylodes lancea rhizome, inhibits cell growth and induces apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial and Antibiofilm Activity of Monolaurin against Methicillin-Resistant Staphylococcus aureus Isolated from Wound Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial activity of spiculisporic acid isolated from endophytic fungus Aspergillus cejpii of Hedera helix against MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microwave-assisted preparation and antimicrobial activity of O-alkylamino benzofurancarboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Naturally-Occurring Alkaloids of Plant Origin as Potential Antimicrobials against Antibiotic-Resistant Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review | MDPI [mdpi.com]

- 13. Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Acorenone C: A New Spiro-Sesquiterpene from a Mangrove-Associated Fungus, Pseudofusicoccum sp. J003 [frontiersin.org]

- 15. Essential oil composition and antimicrobial assay of Acorus calamus leaves from different wild populations | Plant Genetic Resources | Cambridge Core [cambridge.org]

- 16. Research Advances of Bioactive Sesquiterpenoids Isolated from Marine-Derived Aspergillus sp - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antimicrobial, antiquorum sensing, and antiproliferative activities of sesquiterpenes from Costus speciosus rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Acorenone Derivatives in Nature: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals

This technical guide provides a comprehensive overview of naturally occurring acorenone derivatives, a class of spiro[4.5]decane sesquiterpenoids. This document details their natural sources, chemical diversity, and significant biological activities. It includes structured data on their bioactive properties and detailed experimental protocols for key assays, aiming to serve as a valuable resource for natural product chemists, pharmacologists, and professionals in drug discovery and development.

Introduction to Acorenone Derivatives

Acorenone derivatives are a fascinating group of sesquiterpenoids characterized by a spiro[4.5]decane carbon skeleton. First isolated from the rhizomes of Acorus calamus L. (sweet flag), these compounds have since been identified in various other plant species and, notably, in fungi. Their unique structural features and diverse biological activities, including neuroprotective, anti-inflammatory, and cholinesterase inhibitory effects, have made them attractive targets for phytochemical and pharmacological research.

Natural Sources and Chemical Diversity

Acorenone and its derivatives, collectively known as acorane sesquiterpenes, have been isolated from a range of natural sources. The primary plant source is the genus Acorus, particularly the rhizomes of Acorus calamus.[1][2] Fungi, especially those from marine and terrestrial environments, have also emerged as a prolific source of novel acorane sesquiterpenes.[3][4][5]

The chemical diversity within this class is generated by variations in oxidation patterns, stereochemistry, and the nature of substituents on the spirocyclic core. This guide focuses on some of the well-characterized naturally occurring acorenone derivatives.

Table 1: Naturally Occurring Acorenone Derivatives and Their Sources

| Derivative Name | Natural Source(s) | Reference(s) |

| Acorenone | Acorus calamus | [1] |

| Acorenone B | Niphogeton dissecta, Trichoderma sp. | [6] |

| Acorenone C | Pseudofusicoccum sp. J003 (mangrove-associated fungus) | |

| Neo-acorane A | Acorus calamus L. | [2][7] |

| Acoric acid | Acorus calamus L. | [2][7] |

| Calamusin D | Acorus calamus L. | [2][7] |

| Penijanacoranes A-F | Penicillium janthinellum SH0301 (deep-sea fungus) | [3] |

| Furacoranes A and B | Furcasterigmium furcatum CS-280 (deep-sea fungus) | [4] |

| Bilaiaeacorenols A-R | Penicillium bilaiae F-28 (deep-sea fungus) | [5] |

Biosynthesis of the Acorane Skeleton

The biosynthesis of acorane sesquiterpenes proceeds via the mevalonate pathway, with farnesyl pyrophosphate (FPP) serving as the universal precursor for all sesquiterpenoids. The key step in the formation of the characteristic spiro[4.5]decane skeleton involves a series of cyclization and rearrangement reactions catalyzed by a sesquiterpene cyclase.[5][8][9]

The proposed biosynthetic pathway commences with the ionization of FPP to a farnesyl cation, which then undergoes cyclization to form a bisabolyl cation intermediate. A subsequent 1,4-hydride shift and further cyclization lead to the formation of the acorenyl cation, which is the direct precursor to the acorane skeleton. Deprotonation or quenching with water at different positions of this cation, followed by subsequent enzymatic modifications such as oxidation, reduction, and acylation, gives rise to the diverse array of naturally occurring acorenone derivatives.[9]

Figure 1. Proposed biosynthetic pathway of the acorane skeleton.

Biological Activities of Acorenone Derivatives

Acorenone derivatives have demonstrated a wide spectrum of biological activities, making them promising candidates for drug discovery. The primary activities reported are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, anti-inflammatory effects, and cytotoxicity against various cancer cell lines.

Table 2: Quantitative Biological Activity of Acorenone Derivatives

| Compound | Biological Activity | Assay | Result | Concentration/IC₅₀ | Reference(s) |

| Acorenone B | AChE Inhibition | Ellman's Method | - | 40.8 µg/mL (IC₅₀) | |

| Acorenone B | BChE Inhibition | Ellman's Method | - | 10.9 µg/mL (IC₅₀) | |

| Acorenone C | AChE Inhibition | Spectrophotometric | 23.34% inhibition | 50 µM | |

| Penijanacorane C | Anti-inflammatory (NO production) | Griess Assay | - | 6.23 µM (IC₅₀) | [3] |

| Fureremophilane C | Anti-inflammatory (COX-2 inhibition) | - | - | 93.45 µM (IC₅₀) | [4] |

| Bilaiaeacorenols | Anti-neuroinflammatory (NO production) | Griess Assay | Significant inhibition | 10 µM | [5] |

| Neo-acorane A | Neuroproliferation | Cell Proliferation Assay | Proliferation | 10 µM | [2] |

| Acoric acid | Neuroproliferation | Cell Proliferation Assay | Proliferation | 5 µM and 10 µM | [2] |

| Calamusin D | Neuroproliferation | Cell Proliferation Assay | Proliferation | 10 µM | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Isolation and Structure Elucidation of Acorenone Derivatives

The general workflow for isolating and identifying acorenone derivatives from natural sources involves extraction, chromatographic separation, and spectroscopic analysis.

Figure 2. General workflow for isolation and structure elucidation.

Protocol for Isolation of Acorenone C from Pseudofusicoccum sp. J003:

-

Extraction: The fungal culture is extracted with methanol. The methanol extract is then concentrated and partitioned with ethyl acetate. The resulting ethyl acetate extract is concentrated to yield a crude extract.

-

Column Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate to yield several fractions.

-

Further Purification: The fractions containing acorenone derivatives are further purified using repeated column chromatography on Sephadex LH-20 and preparative HPLC to yield the pure compounds.

-

Structure Elucidation: The structure of the isolated compound is determined using 1D and 2D NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). The absolute configuration is often determined by comparing experimental electronic circular dichroism (ECD) spectra with calculated spectra or by single-crystal X-ray diffraction.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to screen for cholinesterase inhibitors.

Principle: The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.

Protocol:

-

Reagents:

-

Phosphate buffer (pH 8.0)

-

Test compound (dissolved in DMSO)

-

AChE or BChE enzyme solution

-

DTNB solution

-

Acetylthiocholine iodide or Butyrylthiocholine iodide solution

-

-

Procedure:

-

In a 96-well plate, add phosphate buffer, the test compound solution, and the enzyme solution.

-

Incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Add the DTNB solution to each well.

-

Initiate the reaction by adding the substrate solution (acetylthiocholine or butyrylthiocholine).

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100.

-

The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Culture: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value (concentration of the compound that causes 50% reduction in cell viability) can be calculated.

Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Principle: The concentration of NO is determined by measuring the amount of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for a short period (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant from each well.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm.

-

Data Analysis: The nitrite concentration is calculated from a sodium nitrite standard curve. The percentage of inhibition of NO production is then determined relative to the LPS-stimulated control.

Conclusion and Future Perspectives

Naturally occurring acorenone derivatives represent a structurally diverse class of sesquiterpenoids with significant and varied biological activities. Their potential as cholinesterase inhibitors for neurodegenerative diseases and as anti-inflammatory agents warrants further investigation. The detailed protocols and compiled data in this guide are intended to facilitate future research in this promising area of natural product science. Further exploration of diverse natural sources, particularly microorganisms, is likely to yield novel acorenone derivatives with unique bioactivities. Moreover, synthetic and semi-synthetic studies based on the acorenone scaffold could lead to the development of new therapeutic agents with improved potency and selectivity.

References

- 1. Sesquiterpenoids of diverse types from the rhizomes of Acorus calamus - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00350J [pubs.rsc.org]

- 2. New Acorane-Type Sesquiterpene from Acorus calamus L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Acorane sesquiterpenes from the deep-sea derived Penicillium bilaiae fungus with anti-neuroinflammatory effects [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. New Acorane-Type Sesquiterpene from Acorus calamus L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biosynthesis of acorane sesquiterpenes by Trichoderma - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Biosynthesis of acorane sesquiterpenes by Trichoderma - RSC Advances (RSC Publishing) DOI:10.1039/C1RA00212K [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Isolation of Acorenone from Niphogeton dissecta Essential Oil

These application notes provide a comprehensive overview of the isolation and characterization of acorenone from the essential oil of Niphogeton dissecta. This document is intended for researchers, scientists, and drug development professionals interested in the phytochemical analysis and biological evaluation of natural products.

Introduction

Niphogeton dissecta (Benth.) J.F. Macbr, a member of the Apiaceae family, is an herbaceous plant native to the Ecuadorian Andes.[1][2] Traditionally, it is utilized in folk medicine for treating various ailments, including diarrhea, vomiting, inflammation, colds, and rheumatism.[1][2] The essential oil of N. dissecta is a rich source of bioactive compounds, with acorenone B being a major constituent.[1][2][3][4] Acorenone B has demonstrated notable inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[1][2][4]

This document outlines the detailed methodology for the extraction of essential oil from N. dissecta, the isolation of acorenone B using column chromatography, and a summary of its biological activity.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the composition of Niphogeton dissecta essential oil and the biological activity of its major component, acorenone B.

Table 1: Chemical Composition of Niphogeton dissecta Essential Oil [1][2][4]

| Compound | Percentage (%) |

| Acorenone B | 41.01 |

| (E)-β-ocimene | 29.64 |

| (3E)-butylidene phthalide | 5.54 |

| α-pinene | 3.94 |

| Total Identified | 96.46 |

Table 2: Biological Activity of Niphogeton dissecta Essential Oil and Acorenone B [1][2][4]

| Sample | Target | IC₅₀ (µg/mL) | Minimal Inhibitory Concentration (MIC) (mg/mL) |

| N. dissecta Essential Oil | Acetylcholinesterase (AChE) | No Inhibition | - |

| Butyrylcholinesterase (BChE) | 11.5 | - | |

| Enterococcus faecalis | - | 10 | |

| Staphylococcus aureus | - | 5 | |

| Acorenone B | Acetylcholinesterase (AChE) | 40.8 | - |

| Butyrylcholinesterase (BChE) | 10.9 | - | |

| Enterococcus faecalis | - | >10 (non-active) | |

| Staphylococcus aureus | - | >10 (non-active) |

Experimental Protocols

Plant Material and Essential Oil Extraction

Materials:

-

Aerial parts of Niphogeton dissecta

-

Steam distillation apparatus (Clevenger-type)

-

Anhydrous sodium sulfate

-

Storage vials

Protocol:

-

Fresh aerial parts of Niphogeton dissecta were subjected to steam distillation for 4 hours using a Clevenger-type apparatus.[1]

-

The collected essential oil was subsequently dried over anhydrous sodium sulfate.[1]

-

The dried oil was stored at -14 °C until further analysis.[1]

-

The average yield of the essential oil was 0.33 ± 0.03% (w/w).[1][2]

Isolation of Acorenone B by Column Chromatography

Materials:

-

Niphogeton dissecta essential oil

-

Silica gel G60

-

Glass chromatography column

-

Hexane

-

Ethyl acetate

-

Rotary evaporator

-

NMR spectrometer

-

Mass spectrometer

Protocol:

-

A glass column was packed with silica gel G60 (1 kg). The weight ratio of essential oil to silica gel was 1:200.[1]

-

5.0 g of the N. dissecta essential oil was loaded onto the prepared silica gel column.[1]

-

The column was eluted under isocratic conditions with a mobile phase of hexane-ethyl acetate (90:10).[1]

-

Fractions were collected and monitored.

-

Fractions containing the pure compound were combined, yielding 1.48 g of acorenone B as a pale yellow oil.[1]

-

The structure of the isolated acorenone B was confirmed by ¹H NMR, ¹³C NMR, and MS analysis, and by comparison with literature data.[1]

Visualizations

Experimental Workflow for Acorenone B Isolation

References

Application Notes and Protocols for the Extraction of Acorenone C from Mangrove-Associated Fungi

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction, isolation, and preliminary bioactivity assessment of acorenone C, a spiro-sesquiterpene, from the mangrove-associated fungus Pseudofusicoccum sp. J003. The methodologies outlined are based on published research and are intended to guide researchers in the exploration of novel bioactive compounds from marine-derived microorganisms.

I. Introduction

Mangrove ecosystems are a rich source of biodiversity, harboring a vast array of microorganisms that produce unique secondary metabolites with significant pharmacological potential.[1][2] Endophytic fungi, in particular, have been identified as prolific producers of structurally diverse and biologically active compounds.[2] This document details the isolation of acorenone C from Pseudofusicoccum sp. J003, a fungus isolated from the mangrove species Sonneratia apetala.[3][4][5] Acorenone C has demonstrated mild acetylcholinesterase (AChE) inhibitory activity, suggesting its potential for further investigation in the context of neurodegenerative diseases.[3][4][5]

II. Data Presentation

The following table summarizes the quantitative data regarding the biological activity of Acorenone C and a co-isolated compound.

| Compound | Bioassay | Concentration | Inhibition Rate (%) |

| Acorenone C | Acetylcholinesterase (AChE) Inhibition | 50 µM | 23.34 ± 3.53 |

| Compound 9 (steroid derivative) | Nitric Oxide (NO) Production Inhibition | 25 µM | 72.89 ± 0.71 |

| Compound 9 (steroid derivative) | Cytotoxicity (HL-60 cell line) | Not Specified | 98.68 ± 0.97 |

| Compound 9 (steroid derivative) | Cytotoxicity (SW480 cell line) | Not Specified | 60.40 ± 4.51 |

Table 1: Summary of the biological activities of Acorenone C and a co-isolated compound from Pseudofusicoccum sp. J003.[3][4][5]

III. Experimental Protocols

A. Fungal Isolation and Fermentation

1. Fungal Strain:

2. Source:

-

Isolated from the fruit of the mangrove species Sonneratia apetala, collected from a wetland in the Nansha district, Guangzhou, China.[3]

3. Culture and Fermentation:

-

The fungal strain is initially cultured on potato dextrose agar (PDA) at 28°C for 5 days.[3]

-

For large-scale fermentation, the fungus is grown on a solid rice medium.[6] The medium is prepared by adding 35 ml of distilled water to 40 g of rice in 350 ml Erlenmeyer flasks.[6]

-

The flasks are incubated under static conditions at room temperature for a specified period to allow for the production of secondary metabolites.

B. Extraction and Isolation of Acorenone C

The following protocol outlines the multi-step process for extracting and purifying acorenone C from the fungal culture.

1. Initial Extraction:

-

The fermented rice culture is extracted with ethyl acetate. The ethyl acetate layers are combined and concentrated under reduced pressure to yield a crude extract.[6]

2. Chromatographic Separation:

-

The crude extract is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether/ethyl acetate (from 35:1 to 0:1) to yield several fractions.[3][5]

-

Fraction 4 (Fr. 4) is further separated by repeated silica gel column chromatography to yield subfractions.[3][5]

-

Subfraction 4.3 (Fr. 4.3) is subjected to Sephadex LH-20 column chromatography using a chloroform-methanol (1:1) solvent system to afford further parts.[3][5]

-

Part 4.4c (Fr. 4.4c) is purified by semi-preparative High-Performance Liquid Chromatography (HPLC) using a 70% methanol/water mobile phase at a flow rate of 3.0 ml/min to yield pure acorenone C (t_R = 23.1 min).[3][5]

References

- 1. Secondary Metabolites from the Mangrove Ecosystem-Derived Fungi Penicillium spp.: Chemical Diversity and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Acorenone C: A New Spiro-Sesquiterpene from a Mangrove-Associated Fungus, Pseudofusicoccum sp. J003 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acorenone C: A New Spiro-Sesquiterpene from a Mangrove-Associated Fungus, Pseudofusicoccum sp. J003 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Acorenone C: A New Spiro-Sesquiterpene from a Mangrove-Associated Fungus, Pseudofusicoccum sp. J003 [frontiersin.org]

- 6. researchgate.net [researchgate.net]

Application Note: Quantification of Acorenone using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note details a robust and sensitive method for the quantification of acorenone in various sample matrices, particularly from plant extracts, using Gas Chromatography-Mass Spectrometry (GC-MS). Acorenone, a sesquiterpenoid of significant interest in pharmaceutical and fragrance industries, can be reliably quantified using the protocol outlined below. This method is suitable for researchers, scientists, and professionals involved in natural product chemistry, drug development, and quality control.

Introduction

Acorenone is a naturally occurring spiro-sesquiterpene found in the essential oils of several plant species, most notably Acorus calamus L.[1]. Its unique chemical structure and potential biological activities have garnered considerable attention in scientific research. Accurate and precise quantification of acorenone is crucial for the standardization of herbal extracts, investigation of its pharmacological properties, and quality assessment of commercial products. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it an ideal analytical technique for the analysis of volatile and semi-volatile compounds like acorenone[2][3]. This document provides a comprehensive protocol for the extraction, identification, and quantification of acorenone.

Experimental

Materials and Reagents

-

Acorenone analytical standard (purity ≥95%)

-

Ethyl acetate (HPLC grade)[5]

-

Hexane (GC grade)

-

Anhydrous sodium sulfate

-

Plant material (e.g., dried rhizomes of Acorus calamus)

-

Glass vials (1.5 mL) with inserts for GC-MS analysis[6]

Instrumentation

A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) was used for the analysis. The following instrumental parameters can be adapted based on the specific instrument used.

Table 1: GC-MS Instrumental Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column[5] |

| Carrier Gas | Helium or Nitrogen at a constant flow rate of 1.0 mL/min |

| Inlet Mode | Splitless or Split (e.g., 50:1 for concentrated samples)[7] |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | Initial: 60 °C (hold for 2 min), Ramp: 10 °C/min to 280 °C (hold for 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-500 |

| Acquisition Mode | Full Scan for identification and Selected Ion Monitoring (SIM) for quantification[2][3] |

| SIM Ions for Acorenone | To be determined from the mass spectrum of the acorenone standard (e.g., quantifier and qualifier ions) |

Protocols

Standard Solution Preparation

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of acorenone standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 0.1 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from Plant Material)

-

Grinding: Grind the dried plant material (e.g., rhizomes) into a fine powder.

-

Extraction:

-

Accurately weigh 1 g of the powdered plant material into a conical flask.

-

Add 20 mL of methanol (or another suitable solvent like ethyl acetate)[5][8].

-

Sonication can be employed to enhance extraction efficiency[9]. Sonicate the mixture for 30 minutes.

-

Alternatively, perform solvent immersion with mechanical shaking[9].

-

-

Filtration and Concentration:

-

Filter the extract through a Whatman No. 1 filter paper.

-

The filtrate can be concentrated using a rotary evaporator if necessary.

-

-

Cleanup (if required):

-

The concentrated extract can be reconstituted in a suitable solvent and passed through a syringe filter (0.45 µm) before injection.

-

For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.

-

-

Final Preparation: Dilute the final extract with methanol to a concentration within the calibration range and transfer it to a 1.5 mL GC vial for analysis[6].

Workflow Diagram

Caption: Experimental workflow for acorenone quantification by GC-MS.

Results and Discussion

Method Validation

The developed GC-MS method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy to ensure reliable results. The following table summarizes typical performance data for a validated method for a similar compound, which can be used as a benchmark.

Table 2: Method Validation Parameters (Hypothetical Data Based on Similar Analyses)

| Parameter | Result |

| Linearity Range (µg/mL) | 0.1 - 50 |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) (µg/mL) | 0.03 (Calculated as 3.3 * σ/S) |

| Limit of Quantification (LOQ) (µg/mL) | 0.1 (Calculated as 10 * σ/S) |

| Precision (%RSD) | < 5% for intra-day and < 10% for inter-day[9] |

| Accuracy/Recovery (%) | 95 - 105% |

σ = standard deviation of the response; S = slope of the calibration curve.

Quantification of Acorenone in Samples

The concentration of acorenone in the prepared samples is determined by comparing the peak area of acorenone in the sample chromatogram with the calibration curve generated from the working standard solutions. The use of SIM mode for quantification will enhance the sensitivity and selectivity of the analysis, especially in complex matrices.

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive approach for the quantification of acorenone. The detailed protocol for sample preparation and instrumental analysis can be readily implemented in a laboratory setting for routine analysis of acorenone in plant extracts and other matrices. Proper method validation is essential to ensure the accuracy and precision of the results.

Signaling Pathway Diagram (Illustrative)

While acorenone's specific signaling pathways are a subject of ongoing research, a general illustrative diagram for a hypothetical interaction of a natural compound with a cellular pathway is provided below.

Caption: Hypothetical signaling pathway for a natural compound.

References

- 1. Chemical Composition, Anti-Tyrosinase and Antioxidant Potential of Essential Oils from Acorus calamus (L.) and Juniperus communis (L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. studentsrepo.um.edu.my [studentsrepo.um.edu.my]

- 3. Comparison of GC-MS and TLC techniques for asarone isomers determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. phmethods.net [phmethods.net]

- 5. thieme-connect.com [thieme-connect.com]

- 6. uoguelph.ca [uoguelph.ca]

- 7. ssi.shimadzu.com [ssi.shimadzu.com]

- 8. phytojournal.com [phytojournal.com]

- 9. scispace.com [scispace.com]

Application Notes and Protocols: Acorenone B as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acorenone B is a naturally occurring spirocyclic sesquiterpenoid that serves as a valuable chiral building block in synthetic organic chemistry. Its rigid, stereochemically defined framework makes it an attractive starting material for the synthesis of complex molecular architectures. This document provides detailed application notes and protocols for the use of acorenone B in synthetic applications, with a particular focus on its potential in drug discovery. The known inhibitory activity of acorenone B against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) suggests its utility as a scaffold for the development of novel therapeutic agents targeting neurodegenerative diseases.

Physicochemical and Biological Data

Acorenone B possesses a unique spiro[4.5]decane skeleton with multiple stereocenters, making it an ideal chiral pool starting material. Its known biological activity provides a rationale for its use in medicinal chemistry programs.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₂O | [1] |

| Molecular Weight | 218.34 g/mol | [1] |

| Appearance | Pale yellow oil | [1] |

| Optical Rotation [α]D²⁰ | -17.6° (c = 11.4 in CHCl₃) | [1] |

| AChE Inhibition IC₅₀ | 40.8 µg/mL | [2] |

| BChE Inhibition IC₅₀ | 10.9 µg/mL | [2] |

Synthetic Applications

The enone functionality in acorenone B is a key reactive handle for a variety of chemical transformations, including conjugate additions, reductions, and cycloadditions. These reactions can be employed to introduce molecular diversity and develop analogs with potentially improved biological activity.

Proposed Synthetic Transformation: Stereoselective Michael Addition

A plausible and synthetically useful transformation of acorenone B is the stereoselective Michael addition of a nucleophile to the α,β-unsaturated ketone. This reaction would create a new stereocenter and allow for the introduction of a wide range of substituents for structure-activity relationship (SAR) studies.

| Reactant 1 | Reactant 2 (Nucleophile) | Product | Stereoselectivity | Yield |

| Acorenone B | Dimethyl malonate | 3-(1,1-dimethoxycarbonylmethyl)-acorenone B | Diastereomeric excess >95% | ~90% |

| Acorenone B | Thiophenol | 3-(phenylthio)-acorenone B | High | >85% |

| Acorenone B | Nitromethane | 3-(nitromethyl)-acorenone B | High | ~80% |

Note: The data in this table represents expected outcomes for a hypothetical reaction based on common Michael addition protocols and is intended for illustrative purposes.

Experimental Protocols

Protocol 1: Isolation of Acorenone B from Niphogeton dissecta

This protocol is adapted from the literature and describes the isolation of acorenone B from its natural source.[1]

Materials:

-

Dried aerial parts of Niphogeton dissecta

-

Silica gel G60

-

Hexane

-

Ethyl acetate

-

Rotary evaporator

-

Chromatography column

Procedure:

-

The essential oil from the aerial parts of Niphogeton dissecta is obtained by steam distillation.

-

Prepare a chromatography column with silica gel G60 (1 kg).

-

Dissolve 5.0 g of the essential oil in a minimal amount of hexane.

-

Load the dissolved oil onto the silica gel column.

-

Elute the column with an isocratic mixture of hexane-ethyl acetate (90:10).

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine the fractions containing acorenone B.

-

Concentrate the combined fractions under reduced pressure using a rotary evaporator to yield pure acorenone B as a pale yellow oil.

Expected Yield: ~1.48 g (29.6% from the essential oil).[1]

Protocol 2: Hypothetical Stereoselective Michael Addition to Acorenone B

This protocol describes a plausible method for the conjugate addition of dimethyl malonate to acorenone B, a common transformation for α,β-unsaturated ketones.

Materials:

-

Acorenone B

-

Dimethyl malonate

-

Sodium methoxide (NaOMe)

-

Anhydrous methanol (MeOH)

-

Argon or Nitrogen gas

-

Round-bottom flask with stir bar

-

Ice bath

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add acorenone B (1.0 mmol, 218.3 mg).

-

Dissolve the acorenone B in anhydrous methanol (10 mL).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of sodium methoxide (1.2 mmol, 64.8 mg) in anhydrous methanol (5 mL).

-

To the acorenone B solution, add dimethyl malonate (1.2 mmol, 158.5 mg, 140 µL).

-

Slowly add the sodium methoxide solution dropwise to the reaction mixture at 0 °C.

-

Stir the reaction at 0 °C for 2 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired Michael adduct.

Visualizations

Cholinergic Signaling Pathway and the Role of Acorenone B

Acorenone B has been identified as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE and BChE leads to an increase in the concentration and duration of action of acetylcholine, a key therapeutic strategy in conditions such as Alzheimer's disease.

Caption: Cholinergic signaling pathway and the inhibitory action of Acorenone B.

Experimental Workflow: Isolation of Acorenone B

The following diagram outlines the key steps in the isolation of acorenone B from a natural source.

Caption: Workflow for the isolation of Acorenone B.

Logical Relationship: Acorenone B as a Chiral Building Block

This diagram illustrates the central role of acorenone B as a starting material for generating a library of diverse analogs for biological screening.

Caption: Acorenone B in the drug discovery process.

References

Application Notes and Protocols: Acetylcholinesterase Inhibition Assay for Acorenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for the symptomatic treatment of Alzheimer's disease, as it increases the levels of acetylcholine in the brain, thereby improving cognitive function.[1][2][3] Acorenone, a sesquiterpenoid found in various plants, including those of the Acorus and Niphogeton genera, has demonstrated potential as an acetylcholinesterase inhibitor.[4][5][6] These application notes provide a detailed protocol for assessing the AChE inhibitory activity of acorenone using the widely accepted Ellman's method.[7][8]

Acorenone: A Natural Acetylcholinesterase Inhibitor

Acorenone exists in different isomeric forms, such as acorenone B and acorenone C, which have been investigated for their bioactivities.[4][9] Notably, pure acorenone B has been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4][5] The inhibitory activity of acorenone highlights its potential for development as a therapeutic agent for neurodegenerative diseases.

Quantitative Data Summary

The inhibitory activities of different forms of acorenone and related compounds against acetylcholinesterase are summarized in the table below. This data is crucial for comparative analysis and for establishing effective concentration ranges in experimental designs.

| Compound | Enzyme | IC50 Value | Source Organism | Reference |

| Acorenone B | Acetylcholinesterase (AChE) | 40.8 µg/mL | Niphogeton dissecta | [4][5] |

| Acorenone B | Butyrylcholinesterase (BChE) | 10.9 µg/mL | Niphogeton dissecta | [4][5] |

| Acorenone C | Acetylcholinesterase (AChE) | 23.34% inhibition at 50 µM | Pseudofusicoccum sp. J003 | [9][10] |

| Essential Oil of Niphogeton dissecta (Acorenone B as major component) | Butyrylcholinesterase (BChE) | 11.5 µg/mL | Niphogeton dissecta | [4] |

| Essential Oil of Acorus calamus | Acetylcholinesterase (AChE) | 10.67 ± 0.81 µg/mL | Acorus calamus | [1][11] |

| β-asarone (from A. calamus) | Acetylcholinesterase (AChE) | 3.33 ± 0.02 µM | Acorus calamus | [1][11][12] |

| Donepezil (Reference Drug) | Acetylcholinesterase (AChE) | 6.7 nM | - | [4] |

| Physostigmine (Reference Drug) | Acetylcholinesterase (AChE) | 0.28 ± 0.015 µM | - | [11][12] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)